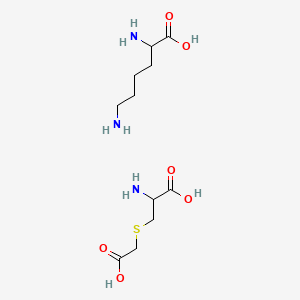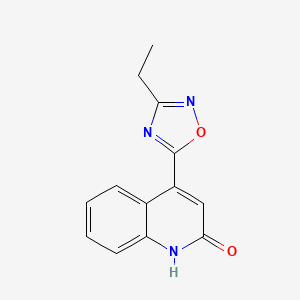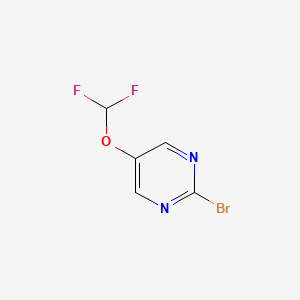![molecular formula C21H23ClN2O B12496426 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12496426.png)
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “({1-[(2-chlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine” is a complex organic molecule that features an indole core, a chlorophenyl group, and an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “({1-[(2-chlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine” typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole is reacted with a chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Oxolane Ring: The oxolane ring can be attached through a nucleophilic substitution reaction, where the indole derivative is reacted with an oxolane derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced chlorophenyl derivatives.
Substitution: Substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology
In biological research, the compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets .
Medicine
The compound is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, in biological systems. The indole core is known to interact with various receptors, while the chlorophenyl group can enhance binding affinity and specificity . The oxolane ring can modulate the compound’s pharmacokinetic properties, such as solubility and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide: A compound with a similar chlorophenyl group.
Oxolane derivatives: Compounds with a similar oxolane ring.
Uniqueness
The uniqueness of “({1-[(2-chlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine” lies in its combination of an indole core, a chlorophenyl group, and an oxolane ring, which together confer unique chemical and biological properties .
Eigenschaften
Molekularformel |
C21H23ClN2O |
|---|---|
Molekulargewicht |
354.9 g/mol |
IUPAC-Name |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C21H23ClN2O/c22-20-9-3-1-6-16(20)14-24-15-17(19-8-2-4-10-21(19)24)12-23-13-18-7-5-11-25-18/h1-4,6,8-10,15,18,23H,5,7,11-14H2 |
InChI-Schlüssel |
BXGBSOJSHQQDQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12496346.png)
![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methylbenzoate](/img/structure/B12496348.png)

![Propyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496351.png)
![4-{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12496371.png)
![ethyl 2-[({[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12496375.png)
![Propan-2-yl 4-[(2,5-dibromophenyl)amino]-4-oxobutanoate](/img/structure/B12496384.png)
![N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12496385.png)


![N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12496419.png)

![Tert-butyl [1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12496434.png)
![4-(1,3-benzoxazol-2-yl)-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B12496436.png)
